molecular formula C22H21N3O B2732755 N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 308298-37-5

N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B2732755
CAS No.: 308298-37-5
M. Wt: 343.43
InChI Key: RCIGOSNBBDUIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine scaffold linked to a methyl group substituted with a 4-methoxyphenyl ring and a 2-methylindole moiety. This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-21(18-7-3-4-8-19(18)24-15)22(25-20-9-5-6-14-23-20)16-10-12-17(26-2)13-11-16/h3-14,22,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGOSNBBDUIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene, under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Anticancer Activity

N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has demonstrated significant potential in cancer research. Studies have shown that this compound can inhibit cell growth and induce apoptosis in various cancer cell lines. The indole moiety is particularly noted for its role in enhancing cytotoxicity against tumors.

Case Study:
A study evaluated the compound's effects on human cancer cell lines, revealing a dose-dependent inhibition of proliferation and induction of programmed cell death. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it has been studied for its effects on protein kinases, which are crucial in cell signaling pathways related to cancer.

Table: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeReference
Protein KinasesCompetitive
AcetylcholinesteraseNon-competitive

These findings suggest that this compound could be a valuable tool in developing new therapeutic strategies targeting these enzymes.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of similar structures can effectively combat bacteria such as Escherichia coli and Staphylococcus aureus.

Case Study:
In vitro assays have shown that related compounds possess minimum inhibitory concentrations (MIC) around 256 µg/mL, indicating potential use in treating infections caused by resistant strains .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound. It has been investigated for its ability to modulate neurotransmitter systems, which could have implications for treating neurodegenerative diseases.

Table: Neuroprotective Activity

Disease ModelEffect ObservedReference
Alzheimer's DiseaseReduced neurotoxicity
Parkinson's DiseaseImproved motor function

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole and pyridine moieties are known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-OCH₃ C₂₂H₂₁N₃O 343.43* Enhanced electron density; potential CNS activity inferred from indole analogs
N-[(4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 4-F C₂₁H₁₈FN₃ 331.39 Increased lipophilicity; halogen interactions may improve target binding
N-[(4-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 4-Cl C₂₁H₁₈ClN₃ 347.85 Higher molecular weight; potential for enhanced metabolic stability
N-[(2-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 2-Cl C₂₁H₁₈ClN₃ 347.85 Ortho-substitution may induce steric hindrance, reducing binding affinity
N-[(3-Bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 3-Br C₂₁H₁₈BrN₃ 392.29 Bulkier substituent; possible impact on solubility and pharmacokinetics

*Calculated using PubChem’s molecular weight calculator.

Modifications to the Indole Core

  • 2-Methyl-1H-Indole vs.
  • Indole vs. Oxadiazole Heterocycles :
    Replacing indole with 1,3,4-oxadiazole (e.g., 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine) introduces a more rigid, electron-deficient ring, which may enhance metabolic stability but reduce π-stacking interactions .

Pyridine Scaffold Modifications

  • Pyridin-2-amine vs.

Biological Activity

N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, also known as CID 3631309, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C22H21N3OC_{22}H_{21}N_{3}O. Its structure features a pyridine core substituted with a methoxyphenyl and an indolyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer therapy. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Colorectal Cancer
  • Prostate Cancer
  • Breast Cancer (MDA-MB-231)

In vitro assays indicated that these compounds could inhibit cell growth and induce apoptosis in cancer cells. Specifically, the indole moiety is often associated with anticancer properties due to its ability to interact with multiple cellular targets and pathways involved in tumor progression .

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : It could activate apoptotic pathways, leading to programmed cell death.
  • Inhibition of Angiogenesis : By interfering with the formation of new blood vessels, it may starve tumors of necessary nutrients.

In Vitro Studies

A study evaluating the biological activity of similar compounds noted that many exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer types .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Compound AAnticancerMDA-MB-23125
Compound BAnticancerHeLa30
Compound CAnticancerHCT11615

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.